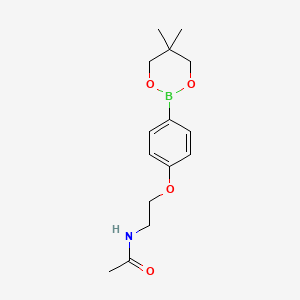
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is a chemical compound characterized by its unique structure, which includes a dioxaborinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide typically involves the reaction of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol with 2-chloroethylacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反应分析
Types of Reactions
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into simpler boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted acetamides .
科学研究应用
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism by which N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxaborinane ring can form reversible covalent bonds with active sites in enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide: Similar compounds include other boron-containing acetamides and phenoxy derivatives.
5,5-Dimethyl-1,3,2-dioxaborinane derivatives: These compounds share the dioxaborinane ring structure and exhibit similar chemical reactivity.
Uniqueness
What sets this compound apart is its specific combination of the dioxaborinane ring with the phenoxyethylacetamide moiety.
生物活性
N-(2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)ethyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure comprising a dioxaborinane moiety attached to a phenoxyethyl acetamide group. Its molecular formula is C12H15BO3, and it is characterized by the presence of a boron atom in its dioxaborinane ring. The compound's solubility in organic solvents suggests favorable bioavailability characteristics.
Boronating Agent : The primary mechanism of action for this compound is its role as a boronating agent. Boron compounds can interact with various biomolecules, influencing biochemical pathways by modifying the structure and function of target molecules.
Biochemical Pathways : The interaction with biological targets can lead to alterations in signaling pathways, potentially affecting cell proliferation and apoptosis. This modification may be leveraged in therapeutic applications, particularly in cancer treatment .
Absorption and Distribution
The compound's solubility in organic solvents like dichloromethane indicates that it may be well-absorbed when administered. Studies have shown that boron compounds can penetrate biological membranes effectively, which is crucial for their pharmacological activity .
Anticancer Activity
Recent studies have explored the potential anticancer properties of compounds similar to this compound. For instance:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. One compound demonstrated significant inhibition of cell proliferation in cancer models . This suggests that modifications to the benzamide structure—similar to those seen in our compound—may yield potent anticancer agents.
Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with boron-containing compounds. Research indicates that certain boron compounds exhibit antibacterial properties by disrupting bacterial cell walls or interfering with metabolic processes . Further investigations into this compound could reveal similar activities.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-12(18)17-8-9-19-14-6-4-13(5-7-14)16-20-10-15(2,3)11-21-16/h4-7H,8-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYAEVXMOSEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














